molecular formula C16H14ClNO B4884433 4-chloro-N-(2,3-dihydro-1H-inden-2-yl)benzamide

4-chloro-N-(2,3-dihydro-1H-inden-2-yl)benzamide

Cat. No. B4884433
M. Wt: 271.74 g/mol
InChI Key: AZJVBPNMUOZLIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-(2,3-dihydro-1H-inden-2-yl)benzamide, also known as LSN2463359, is a novel and potent inhibitor of the protein kinase CK1δ. CK1δ is a key regulator of the Wnt/β-catenin signaling pathway, which plays a critical role in many cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of CK1δ has been shown to have therapeutic potential in several diseases, including cancer, Alzheimer's disease, and Parkinson's disease.

Mechanism of Action

4-chloro-N-(2,3-dihydro-1H-inden-2-yl)benzamide is a selective inhibitor of CK1δ, which is a member of the casein kinase 1 family of serine/threonine kinases. CK1δ plays a critical role in the regulation of the Wnt/β-catenin signaling pathway by phosphorylating β-catenin, which leads to its degradation. Inhibition of CK1δ stabilizes β-catenin and activates the Wnt/β-catenin signaling pathway, which has been shown to have therapeutic potential in several diseases.
Biochemical and Physiological Effects:
This compound has been shown to have potent inhibitory effects on CK1δ in vitro and in vivo. In preclinical studies, this compound has been shown to inhibit the growth of cancer cells, reduce tau phosphorylation in the brain, and improve dopamine signaling in animal models of Parkinson's disease. This compound has also been shown to have good pharmacokinetic properties, with high oral bioavailability and good brain penetration.

Advantages and Limitations for Lab Experiments

One of the advantages of 4-chloro-N-(2,3-dihydro-1H-inden-2-yl)benzamide is its selectivity for CK1δ, which reduces the potential for off-target effects. This compound has also been shown to have good pharmacokinetic properties, which makes it suitable for in vivo studies. However, one limitation of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to work with in some experiments.

Future Directions

There are several potential future directions for the study of 4-chloro-N-(2,3-dihydro-1H-inden-2-yl)benzamide. One area of interest is the development of combination therapies for cancer, where CK1δ inhibition could be combined with other targeted therapies to improve efficacy. Another area of interest is the development of this compound derivatives with improved solubility and potency. Finally, the potential therapeutic applications of this compound in other diseases, such as Huntington's disease and amyotrophic lateral sclerosis, could also be explored.

Scientific Research Applications

4-chloro-N-(2,3-dihydro-1H-inden-2-yl)benzamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer, CK1δ inhibition has been shown to have anti-tumor effects by suppressing the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer cells. In preclinical studies, this compound has been shown to inhibit the growth of several types of cancer cells, including breast, colon, and lung cancer cells.
In Alzheimer's disease, CK1δ has been implicated in the phosphorylation of tau protein, which is a hallmark of the disease. Inhibition of CK1δ has been shown to reduce tau phosphorylation and improve cognitive function in animal models of Alzheimer's disease. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of Alzheimer's disease.
In Parkinson's disease, CK1δ has been shown to play a role in the regulation of dopamine signaling, which is disrupted in Parkinson's disease. Inhibition of CK1δ has been shown to improve dopamine signaling and reduce motor symptoms in animal models of Parkinson's disease. This compound has shown potential as a therapeutic agent for Parkinson's disease and is currently being evaluated in clinical trials.

properties

IUPAC Name

4-chloro-N-(2,3-dihydro-1H-inden-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO/c17-14-7-5-11(6-8-14)16(19)18-15-9-12-3-1-2-4-13(12)10-15/h1-8,15H,9-10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZJVBPNMUOZLIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2=CC=CC=C21)NC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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